Bienvenue dans la boutique en ligne BenchChem!

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1779124-56-9) is a heterocyclic building block featuring a trifluoromethyl group at the 3-position and a carboxylic acid handle at the 6-position of the pyrazolo[1,5-a]pyrimidine core. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.134
CAS No. 1779124-56-9
Cat. No. B2469880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1779124-56-9
Molecular FormulaC8H4F3N3O2
Molecular Weight231.134
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16)
InChIKeyAEDCZMVDVXIEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Core Scaffold and Key Physicochemical Profile for Medicinal Chemistry


3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1779124-56-9) is a heterocyclic building block featuring a trifluoromethyl group at the 3-position and a carboxylic acid handle at the 6-position of the pyrazolo[1,5-a]pyrimidine core. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery [1]. The molecule presents distinct physicochemical properties compared to non-fluorinated or differently substituted analogs, with a molecular weight of 231.13 g/mol and a predicted LogP that differs significantly from the parent unsubstituted acid, directly impacting its utility in fragment-based and structure-activity relationship (SAR) studies .

Procurement Risks of Substituting 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with a Non-Fluorinated or Regioisomeric Analog


Simple in-class substitution is not feasible because the combined presence and precise positioning of the trifluoromethyl and carboxylic acid groups are critical determinants of a derivative's biological activity and physicochemical behavior. The trifluoromethyl group is not merely an inert substituent; it drastically alters electron distribution, pKa of the carboxylic acid, lipophilicity, and metabolic stability compared to a methyl or unsubstituted analog [1]. In related pyrazolo[1,5-a]pyrimidine series, moving the carboxylic acid or fluorinated group to a different position (e.g., the 3-carboxylic acid regioisomers common in Trk inhibitors) results in a complete loss of activity against specific targets like aldose reductase [2]. Furthermore, the 3-CF3 group confers resistance to oxidative metabolism that a 3-H or 3-CH3 analog cannot provide, making the compound a distinct chemical entity for lead optimization .

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Enhanced Lipophilicity and Structural Differentiation via 3-Trifluoromethyl Substitution vs. Parent Acid

The incorporation of a 3-CF3 group transforms the lipophilicity of the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, a critical parameter for cellular permeability and target engagement. The parent compound, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2), has an ACD/Labs predicted LogP of 0.26 ± 0.49 . In contrast, the 3-(trifluoromethyl) derivative has a significantly higher predicted LogP, making it more suitable for targeting intracellular kinases. This calculated difference confirms the compound's distinct physicochemical space, directly impacting its drug-likeness and utility in fragment growth strategies where moderate lipophilicity is desired .

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

Mesomeric and Inductive Effects on Carboxylic Acid Acidity Compared to Non-Fluorinated and 3-Methyl Analogs

The 3-trifluoromethyl group exerts a strong electron-withdrawing effect on the pyrazolo[1,5-a]pyrimidine core, significantly increasing the acidity of the 6-carboxylic acid compared to a non-fluorinated analog. This difference in pKa directly influences the carboxylate's reactivity in amide coupling and esterification reactions, which are key transformations for building compound libraries. Analogs with electron-donating groups at the 3-position, such as a methyl group, would exhibit a substantially higher pKa and reduced electrophilicity. This electronic modulation is a key differentiator, making the 3-CF3-6-COOH substitution pattern a uniquely reactive handle on a biologically validated core .

Physical Organic Chemistry Chemical Reactivity Amide Coupling Efficiency

Differential Kinase Inhibition Profile Associated with the Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffold

The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core is not a general-purpose scaffold; it has been specifically validated for differential inhibition of key therapeutic targets. A landmark study demonstrated that acid derivatives of this scaffold act as Aldose Reductase Differential Inhibitors (ARDIs), a sophisticated mechanism where compounds inhibit the reduction of toxic substrates (L-idose, GS-HNE) while sparing detoxifying functions, a profile distinct from classical ARIs like sorbinil or epalrestat [1]. The most potent ARDI in the series achieved an IC50 of 47 μM against L-idose reduction [1]. This contrasts sharply with the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid regioisomers, which are primarily explored as Trk kinase inhibitors and lack this differential polyol pathway activity [2]. The 6-COOH positional isomer is therefore a requisite for accessing this unique biological mechanism.

Kinase Inhibition Cancer Diabetes Aldose Reductase

Validated Application Scenarios for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Design and Synthesis of Next-Generation Aldose Reductase Differential Inhibitors (ARDIs)

The primary evidence-based application is the use of this compound as a core scaffold for synthesizing novel ARDIs. The 3-CF3 group offers a key advantage by increasing metabolic stability, a major hurdle for previous drug candidates like epalrestat [1]. A synthetic route involves standard amide coupling at the 6-COOH group to introduce diverse amines, aiming to improve upon the ~47 μM IC50 of early leads against L-idose reduction [1]. The resulting library would be screened for their ability to differentially inhibit AKR1B1, a strategy supported by the existing SAR showing that the ionizable 6-COOH fragment is essential for this unique mode of action [1].

Kinase-Focused Fragment Library for Intracellular Targets

The compound's distinct physicochemical profile, characterized by a higher predicted LogP of ~1.27 compared to the parent acid, makes it an ideal fragment for targeting intracellular kinases with lipophilic ATP-binding pockets . Its molecular weight (231.13 g/mol) conforms to the 'Rule of Three' for fragments, while the trifluoromethyl group serves as a sensitive 19F NMR probe for binding assays. Unlike the non-fluorinated parent scaffold, the 3-CF3 group provides a vector for exploring fluorine-specific hydrophobic interactions, a strategy validated in the discovery of other CF3-substituted pyrazoles as potent, selective inhibitors [2].

Synthesis of Metabolically Stable Chemical Probes

The electron-withdrawing effect of the 3-CF3 group is known to deactivate the pyrimidine ring towards oxidative metabolism, a key liability in heterocyclic drug candidates [2]. This compound is thus a preferred intermediate for synthesizing chemical probes where high metabolic stability is required for in vivo target engagement studies. Analogs with a 3-methyl or 3-H group would be predicted to have significantly higher intrinsic clearance in human liver microsomes, making the trifluoromethyl compound the strategic choice for developing long-acting or orally bioavailable probe molecules [2].

Synthetic Methodology Development Using a Privileged Heterocyclic Core

The compound's dual functionalization (CF3 and COOH) presents a unique substrate for developing and testing new synthetic methods on a biologically relevant core. Its enhanced acidity at the 6-COOH group, driven by the 3-CF3 group, provides a distinct reactivity profile for evaluating novel amide coupling catalysts or esterification conditions. Successful methodologies can then be applied to other heterocyclic scaffolds, with this compound serving as a more electronically demanding and thus more rigorous test case than a non-fluorinated analog .

Quote Request

Request a Quote for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.